3-chloro-6-fluoro-N'-[(5-methyl-2-furyl)methylene]-1-benzothiophene-2-carbohydrazide
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Description
Synthesis Analysis
The synthesis of closely related benzothiophene carbohydrazide derivatives typically involves the condensation reactions of benzothiophene carboxylic acid hydrazides with various aldehydes in the presence of catalysts such as acetic acid in ethanol. These synthesis processes are crucial for generating the desired chemical structures with high purity and yield. For instance, the synthesis of 3-chloro-N′-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide has been achieved through such methods, highlighting the versatility of these chemical reactions in producing complex organic compounds (Naganagowda et al., 2014).
Molecular Structure Analysis
The molecular structure of benzothiophene derivatives is often characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry. These analyses confirm the structural integrity and composition of the synthesized compounds. For example, compounds within this chemical family have been structurally validated, showcasing their complex molecular frameworks and the successful attachment of various functional groups (Naganagowda & Petsom, 2011).
Scientific Research Applications
Synthesis and Chemical Properties
- A study by Naganagowda et al. (2014) described the synthesis of a compound similar to 3-chloro-6-fluoro-N'-[(5-methyl-2-furyl)methylene]-1-benzothiophene-2-carbohydrazide. This research highlights the process of creating such compounds and their structural confirmation through various analytical techniques, including IR, NMR, and mass spectrometry (Naganagowda et al., 2014).
Photophysical Properties
- Research by Amati et al. (2010) investigated photochemical reactions and the photophysical properties of related compounds. This study is relevant for understanding the light absorption and fluorescence characteristics of compounds like this compound (Amati et al., 2010).
Biological Activities
- A study by Naganagowda et al. (2011) explored the synthesis of compounds containing the benzothiophene moiety and their biological activities, including antimicrobial, analgesic, and anthelmintic properties. These findings provide insights into the potential biological applications of this compound (Naganagowda et al., 2011).
Crystal Structure Analysis
- Research by Li et al. (2009) on a compound with a similar structure to this compound revealed details about its crystal structure and intramolecular interactions. This is crucial for understanding the molecular geometry and stability of such compounds (Li et al., 2009).
Antimicrobial Activity
- A study conducted by Naganagowda and Petsom (2011) on related compounds demonstrated their antimicrobial activity. This suggests potential applications of this compound in the field of antimicrobial research (Naganagowda & Petsom, 2011).
properties
IUPAC Name |
3-chloro-6-fluoro-N-[(E)-(5-methylfuran-2-yl)methylideneamino]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O2S/c1-8-2-4-10(21-8)7-18-19-15(20)14-13(16)11-5-3-9(17)6-12(11)22-14/h2-7H,1H3,(H,19,20)/b18-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHZINJWCUVYDS-CNHKJKLMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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